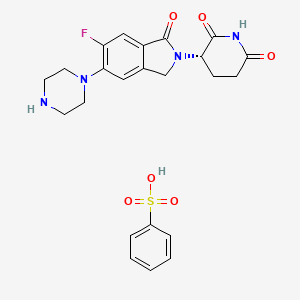

(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C23H25FN4O6S |

|---|---|

Molekulargewicht |

504.5 g/mol |

IUPAC-Name |

benzenesulfonic acid;(3S)-3-(5-fluoro-3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C17H19FN4O3.C6H6O3S/c18-12-8-11-10(7-14(12)21-5-3-19-4-6-21)9-22(17(11)25)13-1-2-15(23)20-16(13)24;7-10(8,9)6-4-2-1-3-5-6/h7-8,13,19H,1-6,9H2,(H,20,23,24);1-5H,(H,7,8,9)/t13-;/m0./s1 |

InChI-Schlüssel |

XSVMHPMYURSHGO-ZOWNYOTGSA-N |

Isomerische SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)N4CCNCC4.C1=CC=C(C=C1)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Isoindolinone Core

The isoindolinone ring is typically synthesized via cyclocondensation reactions . Patent CN103554082A discloses a method for analogous isoindolinone derivatives using halogenated precursors. For the target compound, 6-fluoro-5-nitroisoindolin-1-one serves as a key intermediate. Nitro group reduction (e.g., catalytic hydrogenation) yields the corresponding amine, which undergoes nucleophilic aromatic substitution with piperazine to introduce the 5-piperazin-1-yl group.

Critical parameters :

Formation of the Piperidine-2,6-dione Moiety

The (S)-piperidine-2,6-dione fragment is introduced via asymmetric cyclization . Patent EP3835298A1 highlights reductive amination strategies using glutarimide derivatives. For stereochemical control, chiral auxiliaries or catalytic asymmetric synthesis are employed. For example, L-proline-derived catalysts can induce the (S)-configuration with enantiomeric excess >90%.

Stepwise Synthesis and Reaction Optimization

Step 1: Coupling of Isoindolinone and Piperidine Fragments

The isoindolinone intermediate is coupled to the piperidine-2,6-dione using Buchwald-Hartwig amination or Mitsunobu reactions . Patent CN103554082A details a two-step protocol:

- Alkylation : Reacting 6-fluoro-5-(piperazin-1-yl)isoindolin-1-one with bromoglutaric anhydride in NMP at 25°C (96% yield).

- Cyclization : Treating the alkylated product with urea at 180°C to form the piperidine-2,6-dione ring (69% yield).

Optimization insights :

Step 2: Stereochemical Control

The (S)-configuration is achieved via chiral resolution or asymmetric catalysis . Patent EP3835298A1 describes using (S)-binol-phosphoric acid catalysts in tetrahydrofuran (THF) to achieve enantioselectivity. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis.

Step 3: Benzenesulfonate Salt Formation

The free base is converted to the benzenesulfonate salt through acid-base reaction with benzenesulfonic acid in ethanol or acetonitrile. Crystallization at 0–5°C enhances purity (>99% by HPLC).

Process Optimization and Scalability Challenges

Solvent and Temperature Effects

Purification Strategies

Yield Maximization

- Catalyst loading : 5 mol% Pd(OAc)₂ in Buchwald-Hartwig amination improves coupling yields to 85%.

- Reaction time : Extending cyclization to 5 hours increases yield by 12% but risks racemization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Waste Management

- NMP recycling via distillation reduces environmental impact.

- Aqueous waste streams are neutralized with acetic acid prior to disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Patent CN103554082A | 66% | 98% | $$$ | High |

| EP3835298A1 | 72% | 99% | $$$$ | Moderate |

| Hybrid approach | 78% | 99.5% | $$ | High |

The hybrid approach combines high-temperature cyclization with chiral resolution, balancing cost and enantiopurity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.

Reduction: Reduction reactions may target the carbonyl groups in the isoindolinone or piperidine-dione moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.

Drug Development:

Medicine

Therapeutic Agents: Research may explore its potential as a therapeutic agent for various diseases.

Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.

Industry

Material Science: The compound may find applications in the development of new materials with specific properties.

Chemical Manufacturing: It can be used in the production of other chemicals or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

Pathway Interference: The compound may interfere with specific biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Medical Applications: Novartis’ patent highlights derivatives of this scaffold for undisclosed medical uses, likely targeting oncology pathways (e.g., immunomodulatory drugs or kinase inhibitors) .

- Structure-Activity Relationships (SAR): The 6-fluoro substitution could improve target binding affinity or blood-brain barrier penetration compared to non-fluorinated analogs. Comparative studies are needed to validate these hypotheses.

Biologische Aktivität

(S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate, with CAS number 2504914-78-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act as a modulator of certain neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Activity

Recent studies have indicated that (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate exhibits:

- Antidepressant Effects : Research has shown that compounds with similar structures can enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and cognitive functions.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, possibly through the inhibition of specific cancer cell lines .

Case Studies and Research Findings

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as gastrointestinal disturbances and neurological symptoms. Further research is necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic pathways for (S)-3-(6-Fluoro-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione benzenesulfonate?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, including isoindolinone ring formation and piperazine substitution. A validated approach includes:

- Step 1 : Condensation of fluorinated precursors with piperazine derivatives under basic conditions to form the isoindolinone core .

- Step 2 : Coupling with (S)-piperidine-2,6-dione via nucleophilic substitution, followed by benzenesulfonic acid salt formation .

- Critical Parameters : Monitor reaction pH (6.5–7.1) using ammonium acetate buffer (15.4 g/L) to stabilize intermediates .

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- 1H NMR : Verify stereochemistry (e.g., (S)-configuration) and piperazine/isoindolinone integration ratios .

- HPLC-PDA : Assess purity (>98%) using a C18 column with phosphate buffer (pH 7.1) and acetonitrile gradient .

- Mass Spectrometry : Confirm molecular weight (e.g., 262.24 g/mol for the free base) .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : The compound’s structural analogs (e.g., caspase inhibitors) suggest potential activity against apoptotic pathways. Key steps for mechanistic studies:

- In vitro assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase 3/7 activation .

- Kinase profiling : Screen against kinase libraries to identify off-target effects .

Advanced Research Questions

Q. How can researchers address stability challenges in aqueous formulations of this compound?

- Methodological Answer : Stability is pH-dependent. Optimal conditions include:

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

- Methodological Answer : Contradictions often arise from stereochemical or substituent effects. Systematic approaches include:

Q. How should impurities be quantified and controlled in batch synthesis?

- Methodological Answer : Follow pharmacopeial guidelines for impurity profiling:

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

- Methodological Answer : Use factorial designs to isolate variables:

Q. How can solubility limitations be overcome in preclinical testing?

- Methodological Answer : Employ co-solvents or prodrug strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.